molecular formula C9H9I B145472 5-Iodo-2,3-dihydro-1H-indene CAS No. 132464-83-6

5-Iodo-2,3-dihydro-1H-indene

Cat. No. B145472
CAS RN: 132464-83-6
M. Wt: 244.07 g/mol
InChI Key: BDFQJOIAYXQHQR-UHFFFAOYSA-N
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Description

5-Iodo-2,3-dihydro-1H-indene is an important organic compound that has been used in a variety of scientific research applications, including in the synthesis of pharmaceuticals and in the study of biochemical and physiological effects. This compound has been studied extensively due to its unique structure, which allows it to interact with both organic and inorganic molecules.

Scientific Research Applications

Synthesis of Indene Derivatives

Research has shown that indene derivatives, including those related to 5-Iodo-2,3-dihydro-1H-indene, are synthesized through methods like electrophilic cyclization, indicating their potential as substrates in further chemical reactions. These methodologies allow for the preparation of various functionalized 1H-Indenes, showcasing the versatility of indene derivatives in synthetic chemistry (Khan & Wirth, 2009); (García-García et al., 2017).

Molecular Structure and Vibrational Study

A detailed study on the molecular structure and vibrational aspects of 2,3-dihydro-1H-indene and its derivatives has been conducted using density functional theory calculations. These studies help in understanding the physical and chemical properties of these compounds, contributing to their application in various fields of chemistry and materials science (Prasad et al., 2010).

properties

IUPAC Name

5-iodo-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9I/c10-9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFQJOIAYXQHQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30567974
Record name 5-Iodo-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

132464-83-6
Record name 5-Iodo-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-iodo-2,3-dihydro-1H-indene
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